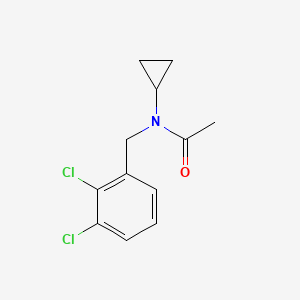

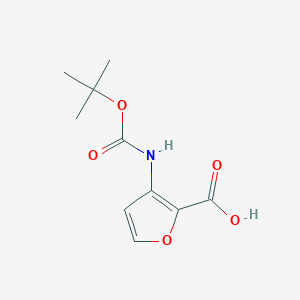

![molecular formula C11H15N3O3 B1373096 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate d'éthyle CAS No. 1190897-26-7](/img/structure/B1373096.png)

3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate d'éthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Applications antimicrobiennes

Les dérivés de pyridazinone sont reconnus pour leurs propriétés antimicrobiennes. Ils peuvent être conçus pour cibler des enzymes ou des voies bactériennes spécifiques, ce qui pourrait conduire au développement de nouveaux antibiotiques efficaces contre les souches résistantes aux médicaments .

Effets antidépresseurs et anxiolytiques

Des recherches ont montré que certains squelettes de pyridazinone présentent des activités antidépressives et anxiolytiques. Cela est probablement dû à leur interaction avec les systèmes de neurotransmetteurs dans le cerveau, qui peuvent être exploités pour créer de nouveaux traitements des troubles de l'humeur .

Propriétés antihypertensives

La configuration structurelle des composés de pyridazinone leur permet d'agir comme vasodilatateurs ou inhibiteurs d'enzymes comme l'ECA (enzyme de conversion de l'angiotensine), qui sont utilisés dans la gestion de l'hypertension .

Potentiel anticancéreux

Certains dérivés de pyridazinone ont montré une activité anticancéreuse en interférant avec la prolifération cellulaire et en induisant l'apoptose dans les cellules cancéreuses. Cela ouvre des possibilités pour que ces composés soient utilisés comme agents chimiothérapeutiques ou comme échafaudages pour le développement de nouveaux médicaments anticancéreux .

Effets antiplaquettaires et anticoagulants

La capacité des dérivés de pyridazinone à inhiber l'agrégation plaquettaire en fait des candidats pour le développement de médicaments antiplaquettaires et anticoagulants, essentiels à la prévention des événements thrombotiques .

Utilisations anti-inflammatoires et analgésiques

Les dérivés de pyridazinone ont démontré des propriétés anti-inflammatoires et analgésiques significatives, ce qui pourrait être bénéfique dans le traitement des maladies inflammatoires chroniques et la gestion de la douleur .

Applications agrochimiques

Ces composés ont également trouvé une application dans le secteur agricole comme herbicides et pesticides. Leur efficacité dans la lutte contre les ravageurs et les mauvaises herbes peut être attribuée à leur capacité à perturber les processus biologiques dans ces organismes .

Activité antidiabétique

Des preuves suggèrent que les dérivés de pyridazinone peuvent moduler la glycémie, offrant une voie potentielle pour la création de nouveaux médicaments antidiabétiques .

Safety and Hazards

The compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mécanisme D'action

Target of Action

Similar compounds, such as pyridazinone derivatives, have been shown to interact with a range of biological targets, exhibiting a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to different physiological effects .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been shown to have a range of effects, including anti-inflammatory and analgesic effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Analyse Biochimique

Biochemical Properties

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, it can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate involves its interaction with various biomolecules. This compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . It can also activate or inhibit transcription factors, resulting in changes in gene expression . Additionally, it interacts with cell surface receptors, modulating their activity and affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and activity can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution can also be influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

The subcellular localization of ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct its localization to these compartments, where it interacts with specific biomolecules and exerts its effects . The compound’s subcellular localization can also influence its stability and activity .

Propriétés

IUPAC Name |

ethyl 3-oxo-5,6,8,9-tetrahydro-2H-pyridazino[3,4-d]azepine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(16)14-5-3-8-7-10(15)13-12-9(8)4-6-14/h7H,2-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPMZCGARURKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC(=O)NN=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676876 | |

| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190897-26-7 | |

| Record name | Ethyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

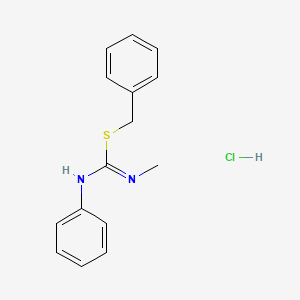

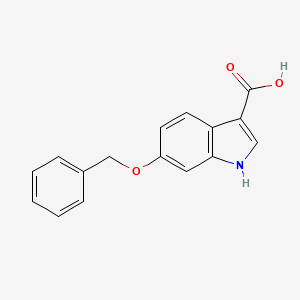

![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

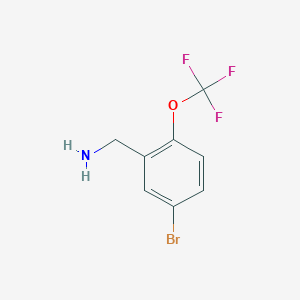

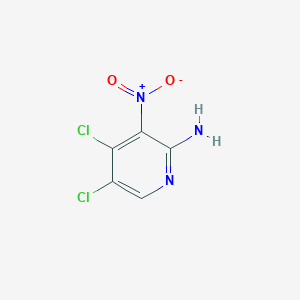

![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)

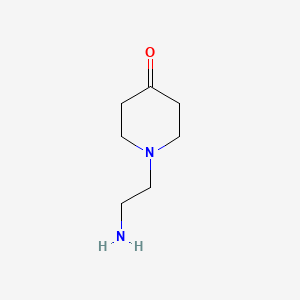

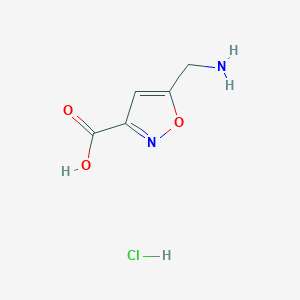

![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)

![6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1373036.png)